PACAP (1-27), human, ovine, rat

Description

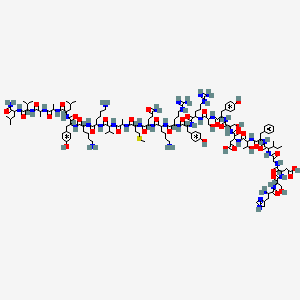

Structure

2D Structure

Properties

IUPAC Name |

4-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H224N40O39S/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGBUJXSKLDAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H224N40O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657520 | |

| Record name | Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3147.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127317-03-7 | |

| Record name | Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Human PACAP (1-27)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the human Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-27). It includes detailed experimental methodologies, quantitative data, and visualizations of key biological pathways and experimental workflows.

Discovery of PACAP

The discovery of PACAP originated from the search for novel hypothalamic releasing hormones. In 1989, Miyata, Arimura, and their colleagues were screening fractions of ovine hypothalamic tissue extracts for their ability to stimulate adenylate cyclase (AC) activity in cultured rat anterior pituitary cells.[1][2][3][4] This bioassay-guided approach led to the isolation of a novel 38-amino acid neuropeptide, which they named Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38), based on its potent ability to increase cyclic adenosine monophosphate (cAMP) levels.[1][2][5]

During the purification process of PACAP-38, a shorter, C-terminally truncated form of the peptide with 27 amino acid residues was also isolated.[1][2][4] This isoform, designated PACAP-27, was found to be the N-terminal fragment of PACAP-38 and exhibited similar, potent biological activity in stimulating cAMP production.[1][2][4] Subsequent research revealed that both PACAP-38 and PACAP-27 are derived from the same precursor protein, prepro-PACAP, through alternative post-translational processing.[1][2][6] The amino acid sequence of PACAP is remarkably conserved across various species, suggesting a crucial physiological role.[1][2]

Experimental Protocols: Isolation and Characterization

The following sections detail the generalized methodologies for the isolation and characterization of PACAP from biological tissues, based on standard peptide biochemistry techniques.

Tissue Extraction and Preparation

The initial step involves the extraction of peptides from hypothalamic tissue, where PACAP is highly concentrated.[7]

-

Sample Collection: Hypothalamic tissues are collected and immediately frozen in liquid nitrogen to prevent protein degradation.

-

Homogenization: The frozen tissue is weighed and homogenized in an acidic extraction buffer (e.g., 1 M acetic acid, 20 mM HCl) to inactivate endogenous proteases and facilitate peptide solubilization.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Defatting: The resulting supernatant is collected and often defatted with a solvent like ether or dichloromethane to remove lipids that can interfere with subsequent chromatographic steps.

-

Lyophilization: The aqueous phase containing the peptides is lyophilized (freeze-dried) to concentrate the sample.

Chromatographic Purification

A multi-step chromatographic approach is essential to purify PACAP from the complex mixture of hypothalamic peptides.

-

Gel Filtration Chromatography: The lyophilized extract is reconstituted in an appropriate buffer and subjected to size-exclusion chromatography. This step separates peptides based on their molecular weight, providing an initial fractionation of the crude extract.

-

Ion-Exchange Chromatography: Fractions showing bioactivity from the gel filtration step are pooled and further purified using ion-exchange chromatography (e.g., strong cation exchange).[8] This technique separates peptides based on their net charge at a specific pH.[8] Peptides are eluted with a salt gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the final and most critical purification step, offering high resolution.[9] Fractions from the ion-exchange chromatography are injected onto a C18 column and eluted with a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., trifluoroacetic acid).[9] The elution of peptides is monitored by UV absorbance at 214 nm and 280 nm.[9]

Bioassay for Activity Monitoring

Throughout the purification process, fractions from each chromatographic step are tested for their biological activity to guide the purification.

-

Cell Culture: Rat anterior pituitary cells are cultured in appropriate media.

-

Stimulation: Aliquots of each fraction are added to the cell cultures.

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Identification of Active Fractions: Fractions that significantly increase cAMP levels are selected for the next purification step.

Structural Analysis and Sequencing

Once a pure peptide is obtained, its primary structure is determined.

-

Amino Acid Analysis: An aliquot of the purified peptide is hydrolyzed to its constituent amino acids, which are then quantified to determine the amino acid composition.

-

Peptide Sequencing:

-

Edman Degradation: This classical method sequentially removes N-terminal amino acids, which are then identified by HPLC.[10]

-

Mass Spectrometry (MS): Modern approaches rely heavily on MS.[10] The purified peptide is ionized (e.g., by electrospray ionization), and its mass-to-charge ratio is determined.[10] Tandem mass spectrometry (MS/MS) is then used to fragment the peptide and determine its amino acid sequence from the resulting fragment ions.[10]

-

Quantitative Data

The following tables summarize key quantitative data related to PACAP-27 and PACAP-38.

Table 1: Biological Activity and Potency

| Parameter | PACAP-27 | PACAP-38 | Notes |

| Adenylate Cyclase Stimulation | ~1000x more potent than VIP | ~1000x more potent than VIP | Both isoforms are significantly more potent than Vasoactive Intestinal Peptide (VIP).[1][2] |

| EC50 for cAMP Elevation | 0.31 ± 0.04 nM | 0.36 ± 0.11 nM | Measured in NS-1 cells natively expressing the PAC1 receptor.[11] |

| Receptor Affinity | High affinity for PAC1, VPAC1, and VPAC2 receptors | High affinity for PAC1, VPAC1, and VPAC2 receptors | PACAP isoforms show a 1,000-fold higher affinity for the PAC1 receptor compared to VIP.[12] |

Table 2: Physicochemical and In Vivo Properties

| Property | PACAP-27 | PACAP-38 | Reference |

| Molecular Weight | ~3.0 kDa | ~4.5 kDa | [5] |

| Amino Acid Residues | 27 | 38 | [1][2] |

| Relative Abundance in Brain | 1 part | 10-100 parts | PACAP-38 is generally much more abundant in brain tissues.[6][12] |

| Blood-Brain Barrier Transport | Transmembrane diffusion (lipophilic) | Carrier-mediated (Peptide Transport System-6) | [11] |

Visualizations: Pathways and Workflows

Signaling Pathways of PACAP

PACAP exerts its pleiotropic effects by binding to three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2.[13] The PAC1 receptor is highly selective for PACAP.[13] Activation of these receptors initiates two primary signaling cascades through the coupling of Gs and Gq proteins.[13][14][15]

Caption: PACAP signaling through Gs/AC/cAMP and Gq/PLC/PKC pathways.

Experimental Workflow for PACAP Isolation

The process of isolating and identifying a novel peptide like PACAP is a systematic, multi-stage endeavor that combines biochemical separation with functional assays and structural analysis.

References

- 1. d-nb.info [d-nb.info]

- 2. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.pan.pl [journals.pan.pl]

- 4. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Pituitary adenylate cyclase-activating peptide (PACAP) signaling and the dark side of addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 9. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comparative Analysis of Human and Ovine PACAP (1-27): Sequence, Signaling, and Experimental Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant therapeutic potential, involved in a myriad of physiological processes including neurotransmission, neuroprotection, and immune regulation. This technical guide provides a comprehensive comparison of the 27-amino acid form of PACAP (PACAP-27) between human and ovine species, delving into its amino acid sequence, cellular signaling pathways, and key experimental protocols for its study. This document is intended to serve as a foundational resource for researchers and professionals engaged in the investigation of PACAP and the development of PACAP-based therapeutics.

Amino Acid Sequence Comparison: Human vs. Ovine PACAP (1-27)

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is highly conserved across species. The N-terminal 27-amino acid fragment, PACAP (1-27), exhibits identical primary structures in humans and sheep (ovine). This remarkable conservation underscores the critical functional importance of this peptide sequence.

| Species | One-Letter Code | Three-Letter Code |

| Human | HSDGIFTDSYSRYRKQMAVKKYLAAVL | His-Ser-Asp-Gly-Ile-Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu |

| Ovine | HSDGIFTDSYSRYRKQMAVKKYLAAVL | His-Ser-Asp-Gly-Ile-Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu |

Table 1: Comparison of Human and Ovine PACAP (1-27) Amino Acid Sequences. The amino acid sequences for human and ovine PACAP (1-27) are identical.

PACAP Signaling Pathways

PACAP exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R). PAC1R exhibits a much higher affinity for PACAP than for VIP, making it the principal receptor for PACAP-mediated signaling. Upon binding to these receptors, PACAP initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and phospholipase C.

Adenylyl Cyclase - cAMP - PKA Pathway

Activation of PAC1R, VPAC1R, and VPAC2R leads to the stimulation of Gαs proteins, which in turn activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

Phospholipase C - IP3/DAG - PKC Pathway

In addition to coupling to Gαs, PAC1R can also couple to Gαq proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a distinct set of substrate proteins, influencing cellular processes such as proliferation and differentiation.

Figure 1: PACAP Signaling Pathways

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used in PACAP research.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity and specificity of PACAP and its analogs for its receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the PACAP receptor of interest (e.g., PAC1R-transfected CHO cells).

-

Radioligand: 125I-PACAP(1-27) (specific activity ~2000 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., 1 µg/ml aprotinin, 1 µg/ml leupeptin).

-

Non-specific Binding Control: Unlabeled PACAP(1-27) at a high concentration (e.g., 1 µM).

-

Glass Fiber Filters: (e.g., Whatman GF/C).

-

Scintillation Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membranes (10-50 µg protein).

-

50 µL of binding buffer or competing unlabeled ligand at various concentrations.

-

50 µL of 125I-PACAP(1-27) at a concentration near its Kd (e.g., 50 pM).

-

For non-specific binding, add 50 µL of 1 µM unlabeled PACAP(1-27).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation binding experiments, or the IC₅₀ (half-maximal inhibitory concentration) for competition binding experiments.

cAMP Accumulation Assay

This functional assay measures the ability of PACAP to stimulate the production of cAMP, a key second messenger in its signaling pathway.

Materials:

-

Cells: Cells expressing the PACAP receptor of interest, cultured in 24-well plates.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

PACAP(1-27): At various concentrations.

-

Lysis Buffer: 0.1 M HCl or a commercially available lysis reagent.

-

cAMP Assay Kit: (e.g., ELISA or HTRF-based kit).

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells once with stimulation buffer and then pre-incubate with 200 µL of stimulation buffer for 15-30 minutes at 37°C.

-

Stimulation: Add 50 µL of PACAP(1-27) at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

-

Lysis: Aspirate the stimulation buffer and add 200 µL of lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking to lyse the cells and release intracellular cAMP.

-

cAMP Measurement: Collect the cell lysates and measure the cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the PACAP concentration and use non-linear regression to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

Experimental Workflow

A typical experimental workflow for investigating the effects of PACAP on a cellular system is outlined below.

Figure 2: General Experimental Workflow

Conclusion

The identical nature of human and ovine PACAP (1-27) simplifies cross-species research and highlights its conserved, vital role. Understanding the intricate signaling pathways activated by PACAP is crucial for elucidating its diverse physiological functions and for the rational design of therapeutic agents. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the pharmacology and cellular effects of PACAP, ultimately contributing to the development of novel treatments for a range of disorders. This document serves as a valuable technical resource, empowering scientists and drug development professionals in their exploration of the multifaceted world of PACAP.

The Role of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Gene in Rats: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pituitary adenylate cyclase-activating polypeptide (PACAP) gene and its protein products in rats. It delves into the molecular biology, signaling pathways, physiological functions, and the experimental methodologies used to investigate this pleiotropic neuropeptide.

Introduction to PACAP

Pituitary adenylate cyclase-activating polypeptide (PACAP), encoded by the Adcyap1 gene, is a highly conserved neuropeptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1][2] It was first isolated from ovine hypothalamus based on its ability to stimulate adenylate cyclase in pituitary cells.[1][3] In mammals, PACAP exists in two biologically active amidated forms: a 38-amino acid form (PACAP38) and a shorter 27-amino acid form (PACAP27).[1][4] PACAP38 is the predominant form in mammalian tissues.[1] The precursor protein also contains another peptide known as PACAP-related peptide (PRP).[4] PACAP and its receptors are widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral organs, indicating its involvement in a vast array of physiological processes.[5][6]

Gene and Peptide Characteristics

The rat Adcyap1 gene gives rise to a precursor protein that is post-translationally processed to yield PACAP38, PACAP27, and PRP.[4] Studies in the rat hypothalamus have shown that all three peptides are expressed, with a PACAP38 to PACAP27 ratio of approximately 60 and a PACAP38 to PRP ratio of about 10.[4]

PACAP Receptors and Signaling Pathways

PACAP exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs):

-

PAC1 Receptor (PAC1R): This is the most specific receptor for PACAP, binding it with an affinity 1000-fold greater than VIP.[7][8] The PAC1 receptor is dually coupled to Gαs and Gαq subunits, leading to the activation of both adenylyl cyclase and phospholipase C, respectively.[9] This dual activation results in an increase in intracellular cyclic AMP (cAMP) and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

VPAC1 and VPAC2 Receptors: These receptors bind both PACAP and VIP with similar high affinities.[8][10] They are primarily coupled to Gαs, leading to the activation of adenylyl cyclase and an increase in cAMP levels.[11]

The downstream signaling cascades initiated by PACAP are complex and cell-type specific, involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[9] The PAC1 receptor can also undergo β-arrestin-mediated internalization, leading to sustained ERK signaling from endosomes.[9]

PACAP Signaling Diagrams

Caption: PAC1 Receptor Signaling Pathway.

Caption: VPAC Receptor Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data related to PACAP and its receptors in rats.

Table 1: PACAP Peptide Ratios in Rat Hypothalamus

| Peptide Ratio | Approximate Value | Reference |

| PACAP38 / PACAP27 | 60 | [4] |

| PACAP38 / PRP | 10 | [4] |

Table 2: Binding Affinities (Kd) of PACAP Peptides and VIP to Receptors in Rat Brain

| Ligand | Receptor Site | Kd (nM) | Brain Region | Reference |

| PACAP-27 | High Affinity | 0.2 | Cortex, Olfactory Bulb, Hypothalamus, Hippocampus, Striatum, Cerebellum, Pons, Spinal Cord | [12] |

| PACAP-27 | Low Affinity | 3.0 | Cortex, Olfactory Bulb, Hypothalamus, Hippocampus, Striatum, Cerebellum, Pons, Spinal Cord | [12] |

| PACAP-38 | Single Class | 0.2-0.9 | Cortex, Olfactory Bulb, Hypothalamus, Hippocampus, Striatum, Cerebellum, Pons, Spinal Cord | [12] |

| PACAP-38 | High Affinity | 0.13 | Cortex | [12] |

| PACAP-38 | Low Affinity | 8-10 | Cortex | [12] |

| PACAP-27 | Low Affinity | 30 | Cortex | [12] |

| PACAP | PAC1 Receptor | ~0.5 | General | [8] |

| VIP | PAC1 Receptor | >500 | General | [8] |

Table 3: Effects of PACAP Administration in Rats

| Administration Route | Dose | Effect | Model | Reference |

| Intracerebroventricular (ICV) | 0.25-1.0 µg | Dose-dependent disruption in motivation, social interaction, and attention | Male Sprague-Dawley Rats | [13] |

| Microinjection into RVLM | Not specified | Sustained sympathoexcitation and tachycardia with transient hypertension | Anesthetized Normotensive and Spontaneously Hypertensive Rats | [10] |

| Intracerebroventricular (ICV) | 2.5 µg | Reduced food intake | Mice (can be extrapolated to rats) | [11] |

| Intraperitoneal (IP) | Not specified | Attenuated mechanical hyperalgesia in a model of diabetic neuropathy | Streptozotocin-induced Diabetic Rats | [5] |

Physiological Functions in Rats

PACAP is a pleiotropic peptide involved in a wide range of physiological functions in rats.

-

Neurotransmission and Neuromodulation: PACAP acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[14] It is involved in processes such as learning and memory, and neuronal excitability.[2][9]

-

Stress Response: PACAP and its primary receptor, PAC1, are key mediators of the stress response.[7][13] Chronic stress can lead to increased PACAP mRNA expression in brain regions like the amygdala and bed nucleus of the stria terminalis.[13] Exogenous administration of PACAP can mimic many physiological and behavioral effects of stress.[13]

-

Cardiovascular Regulation: Centrally, PACAP can induce sympathoexcitation, leading to increased heart rate and blood pressure.[10] Peripherally, it can act as a vasodilator.[10]

-

Feeding and Metabolism: PACAP is involved in the regulation of food intake and energy homeostasis.[11] Its effects on feeding can be anorexic, and it can influence the expression of other feeding-related neuropeptides.[11]

-

Pain Modulation: PACAP has been implicated in pain processing, with evidence suggesting both pronociceptive and analgesic effects depending on the context and location of action.[15][16]

-

Reproduction and Development: PACAP and its receptors are expressed in the placenta and ovaries, suggesting a role in reproductive processes and fetal development.[17][18][19]

-

Gastrointestinal Function: In the GI tract, PACAP regulates secretion, motility, and blood flow.[1]

Experimental Protocols

A variety of experimental techniques are employed to study the PACAP gene and its products in rats.

Gene and Protein Expression Analysis

-

In Situ Hybridization: This technique is used to localize PACAP mRNA within specific cells and brain regions, such as the paraventricular nucleus of the hypothalamus.[4]

-

Protocol Outline:

-

Prepare radiolabeled or fluorescently labeled antisense RNA probes complementary to the rat PACAP mRNA sequence.

-

Fix and section rat brain tissue.

-

Hybridize the probes to the tissue sections.

-

Wash away unbound probes.

-

Detect the hybridized probes using autoradiography or fluorescence microscopy.

-

-

-

Immunohistochemistry (IHC): IHC is used to visualize the distribution of PACAP peptides (PACAP38, PACAP27, PRP) and its receptors in tissue sections.[4]

-

Protocol Outline:

-

Fix and section rat tissue.

-

Incubate sections with primary antibodies specific to the PACAP peptide or receptor of interest.

-

Wash to remove unbound primary antibodies.

-

Incubate with a labeled secondary antibody that binds to the primary antibody.

-

Detect the signal using chromogenic or fluorescent methods.

-

-

-

Quantitative PCR (qPCR): qPCR is used to quantify the expression levels of PACAP and its receptor mRNAs in different tissues or under various experimental conditions.[7][10]

-

Protocol Outline:

-

Isolate total RNA from rat tissue.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform PCR with primers specific for the target gene (e.g., Adcyap1, Adcyap1r1) and a reference gene.

-

Monitor the amplification of the PCR product in real-time using a fluorescent dye.

-

Calculate the relative expression of the target gene.

-

-

-

Radioimmunoassay (RIA): RIA is a sensitive method for quantifying the concentration of PACAP peptides in tissue extracts or plasma.[4]

-

Protocol Outline:

-

Develop specific antibodies against PACAP38, PACAP27, and PRP.

-

Prepare radiolabeled versions of these peptides.

-

Create a standard curve with known concentrations of the unlabeled peptide.

-

Incubate the sample or standard with the antibody and a fixed amount of radiolabeled peptide.

-

Separate the antibody-bound and free peptide.

-

Measure the radioactivity of the bound fraction and determine the concentration in the sample by comparison with the standard curve.

-

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and identify the different forms of PACAP peptides in tissue extracts.[4]

-

Protocol Outline:

-

Prepare a tissue extract from the rat hypothalamus or other relevant tissue.

-

Inject the extract onto an HPLC column.

-

Elute the peptides using a solvent gradient.

-

Detect the eluting peptides, often by UV absorbance.

-

Identify the peaks corresponding to PACAP38 and PACAP27 by comparing their retention times to those of synthetic standards.

-

-

Functional Assays

-

Microinjection: This technique involves the direct injection of PACAP, its agonists, or antagonists into specific brain regions of anesthetized or freely moving rats to study its in vivo effects on physiology and behavior.[10]

-

Protocol Outline:

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., rostral ventrolateral medulla).

-

Allow the rat to recover from surgery.

-

At the time of the experiment, insert an injection cannula through the guide cannula.

-

Infuse a small volume of the test substance (e.g., PACAP solution).

-

Monitor physiological (e.g., blood pressure, heart rate) or behavioral responses.

-

Verify the injection site histologically after the experiment.

-

-

Experimental Workflow Diagram

Caption: General Experimental Workflow for Studying PACAP in Rats.

Conclusion

The pituitary adenylate cyclase-activating polypeptide system in rats is a complex and multifaceted signaling network with crucial roles in a wide array of physiological processes, from stress and metabolism to pain and reproduction. Its intricate signaling pathways, mediated by multiple receptor subtypes, offer numerous potential targets for therapeutic intervention in a variety of pathological conditions. This guide provides a foundational understanding of the PACAP gene in rats, summarizing key data and outlining the experimental approaches used to elucidate its functions. Further research will undoubtedly continue to unravel the complexities of this important neuropeptide and its potential for drug development.

References

- 1. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Physiological and Pathological Processes within the Gastrointestinal Tract: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Signaling in the Hippocampal Dentate Gyrus [frontiersin.org]

- 4. Gene expression of pituitary adenylate cyclase activating polypeptide (PACAP) in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cellular distribution of PACAP-38 and PACAP receptors in the rat brain: Relation to migraine activated regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) System of the Central Amygdala Mediates the Detrimental Effects of Chronic Social Defeat Stress in Rats | eNeuro [eneuro.org]

- 8. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]

- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. mdpi.com [mdpi.com]

- 12. Properties and distribution of receptors for pituitary adenylate cyclase activating peptide (PACAP) in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pituitary adenylate cyclase-activating polypeptide (PACAP) disrupts motivation, social interaction, and attention in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pituitary adenylate cyclase-activating peptide - Wikipedia [en.wikipedia.org]

- 15. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PACAP/PAC1-R activation contributes to hyperalgesia in 6-OHDA-induced Parkinson’s disease model rats via promoting excitatory synaptic transmission of spinal dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression patterns of pituitary adenylate cyclase activating polypeptide and its type I receptor mRNAs in the rat placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Expression of PACAP and its type-I receptor isoforms in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PACAP(1-27) Receptor Subtypes and Distribution in Ovine Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP(1-38) and PACAP(1-27), the latter being a C-terminally truncated form. First isolated from ovine hypothalamus, PACAP and its receptors are integral components of neuroendocrine and developmental processes. This technical guide provides a comprehensive overview of the PACAP(1-27) receptor subtypes—PAC1, VPAC1, and VPAC2—and their distribution in ovine species. It is designed to be a critical resource for researchers engaged in veterinary science, neuroscience, and pharmaceutical development, offering detailed data, experimental protocols, and visualizations of key biological pathways.

Introduction to PACAP and its Receptors

PACAP is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides. It exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs):

-

PAC1 Receptor (PAC1R): Exhibits a high affinity for both PACAP-38 and PACAP-27, but a much lower affinity for VIP. This makes it the most specific receptor for PACAP.

-

VPAC1 Receptor (VPAC1R): Binds PACAP and VIP with similarly high affinity.

-

VPAC2 Receptor (VPAC2R): Also binds PACAP and VIP with comparable high affinity.

The differential expression of these receptor subtypes across various tissues dictates the physiological response to PACAP. Understanding this distribution in ovine species is crucial for developing targeted therapeutic strategies and for elucidating the role of the PACAP system in sheep physiology and pathology.

Quantitative Distribution of PACAP Receptor Subtypes in Ovine Tissues

The following tables summarize the quantitative messenger RNA (mRNA) expression levels of PACAP and its receptors (PAC1, VPAC1, and VPAC2) in a comprehensive panel of tissues from ovine species (wethers). The data is presented as relative mRNA levels, providing a comparative view of receptor subtype prevalence.

Table 1: Relative mRNA Expression of PACAP and its Receptors in Ovine Tissues

| Tissue | Relative PACAP mRNA Levels | Relative VPAC1 mRNA Levels | Relative VPAC2 mRNA Levels | Relative PAC1 mRNA Levels |

| Brain | High | High | Moderate | High |

| Colon | Low | High | Low | Moderate |

| Cecum | Not Detected | High | Not Detected | Not Detected |

| Muscle | Not Detected | Moderate | Not Detected | Moderate |

| Spleen | Not Detected | Low | Moderate | Not Detected |

| Omasum | Not Detected | Low | Moderate | Not Detected |

| Abomasum | Not Detected | High | Not Detected | Not Detected |

| Duodenum | Not Detected | High | Not Detected | Not Detected |

| Jejunum | Not Detected | High | Not Detected | Not Detected |

| Ileum | Not Detected | High | Not Detected | Not Detected |

| Adipose | Not Detected | Low | Not Detected | Not Detected |

| Heart | Not Detected | Low | Not Detected | Not Detected |

| Kidney | Not Detected | Low | Not Detected | Not Detected |

| Liver | Not Detected | Low | Not Detected | Not Detected |

| Lung | Not Detected | Low | Not Detected | Not Detected |

Data synthesized from Messenger et al., 2022.

Note: "High," "Moderate," and "Low" are relative terms based on the quantitative polymerase chain reaction (qPCR) data presented in the source study. "Not Detected" indicates that mRNA levels were below the limit of detection in the assay. This data provides a foundational understanding of the transcriptional landscape of PACAP receptors in sheep. It is important to note that protein expression levels may vary and require further investigation through techniques like receptor autoradiography and immunohistochemistry.

Signaling Pathways of PACAP Receptors

Upon ligand binding, PACAP receptors activate intracellular signaling cascades that mediate the peptide's diverse physiological effects. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, PAC1 receptors can also couple to other pathways.

Predominant Gs-cAMP Pathway

All three receptor subtypes (PAC1, VPAC1, and VPAC2) couple to the Gs alpha subunit of the heterotrimeric G protein. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

Alternative Gq/11-PLC Pathway (PAC1 Receptor)

The PAC1 receptor, in addition to coupling with Gs, can also activate the Gq/11 alpha subunit. This stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to a distinct set of cellular responses.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PACAP receptor distribution and function. These protocols are generalized and should be optimized for specific ovine tissues and experimental conditions.

Quantitative Real-Time PCR (qPCR) for Receptor mRNA Expression

This protocol outlines the steps for quantifying the relative mRNA expression of PACAP receptors in ovine tissues.

Detailed Steps:

-

Tissue Collection and Storage: Immediately snap-freeze ovine tissues in liquid nitrogen upon collection and store at -80°C until RNA extraction.

-

RNA Extraction: Homogenize frozen tissue samples and extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

-

RNA Quality and Quantity: Assess the purity and integrity of the extracted RNA using spectrophotometry (e.g., NanoDrop for A260/A280 and A260/A230 ratios) and gel electrophoresis or a bioanalyzer.

-

Primer Design: Design and validate qPCR primers specific to the ovine sequences of PAC1, VPAC1, VPAC2, and a suitable reference gene (e.g., GAPDH, β-actin).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare qPCR reactions containing cDNA template, forward and reverse primers, and a fluorescent dye such as SYBR Green in a real-time PCR thermal cycler.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target receptor genes normalized to the reference gene using the ΔΔCt method.

Receptor Autoradiography for Protein-Level Distribution

This protocol describes the localization and quantification of PACAP receptors in ovine tissue sections using radiolabeled ligands.

The Endogenous Roles of PACAP(1-27) in Human Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant endogenous roles in human physiology. This technical guide provides a comprehensive overview of the shorter isoform, PACAP(1-27), focusing on its signaling pathways, physiological functions, and the experimental methodologies used to elucidate its effects. Quantitative data from key human studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling and experimental workflow diagrams are presented to offer a clear visual representation of the complex processes involving PACAP(1-27). This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the PACAP system.

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) was first isolated from ovine hypothalamus and is known for its potent ability to stimulate adenylate cyclase.[1][2] It exists in two bioactive forms: a 38-amino acid version (PACAP-38) and a C-terminally truncated 27-amino acid form, PACAP(1-27).[3][4] PACAP(1-27) shares significant structural homology (68%) with Vasoactive Intestinal Peptide (VIP), placing it within the secretin/glucagon/VIP superfamily of peptides.[3][5][6] While PACAP-38 is generally the more abundant form in tissues, both peptides exhibit similar biological activities.[7] PACAP is widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral organs, including the pancreas, lungs, heart, gastrointestinal tract, and endocrine glands, highlighting its diverse physiological importance.[1][4][5]

PACAP(1-27) Receptors and Signaling Pathways

PACAP(1-27) exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and two VIP receptors, VPAC1 and VPAC2.[3][4][8]

-

PAC1 Receptor (PAC1R): This receptor shows a much higher affinity for PACAP (both PACAP-38 and PACAP-27) than for VIP, with an affinity that is 100 to 1000 times greater.[6][9][10] The equilibrium dissociation constant (Kd) for PACAP-27 binding to PAC1R is approximately 0.5 nM.[6] The PAC1R has numerous splice variants, which can lead to differential signaling.[11]

-

VPAC1 and VPAC2 Receptors: These receptors bind both PACAP(1-27) and VIP with similarly high affinity.[8][12]

Upon binding to these receptors, PACAP(1-27) initiates several intracellular signaling cascades:

-

Adenylate Cyclase (AC) - cAMP - Protein Kinase A (PKA) Pathway: This is the predominant signaling pathway for all three receptors.[8] Activation of Gs protein stimulates adenylate cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][8]

-

Phospholipase C (PLC) - Calcium (Ca2+) Pathway: The PAC1 receptor, and to some extent the VPAC receptors, can also couple to Gq/11 proteins, activating Phospholipase C (PLC).[8] This leads to the generation of inositol phosphates and an increase in intracellular calcium concentrations.[1][8]

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: PACAP receptors can activate the ERK signaling pathway, which can be dependent or independent of PKA and PKC activation.[8]

These signaling pathways ultimately modulate a wide range of cellular processes, including gene expression, cell proliferation and differentiation, ion channel activity, and neurotransmitter release.[8][11][13]

Signaling Pathway Diagram

Caption: PACAP(1-27) signaling pathways.

Endogenous Roles in Human Physiology

PACAP(1-27) is involved in a myriad of physiological processes in humans, acting as a neurotransmitter, neuromodulator, and hormone-like substance.

Nervous System

PACAP and its receptors are widely expressed in the central and peripheral nervous systems.[3] In the brain, high concentrations are found in the hypothalamus.[1] It plays a crucial role in:

-

Neuroprotection: PACAP exerts neuroprotective effects in models of cerebral ischemia, traumatic brain injury, and Parkinson's disease.[3]

-

Learning and Memory: The PACAP/PAC1R signaling pathway is implicated in synaptic plasticity and hippocampus-dependent learning and memory.[6][8]

-

Stress and Anxiety: PACAP and PAC1R are highly expressed in stress-associated brain regions and are involved in modulating the body's stress response.[8][10]

-

Circadian Rhythm: PACAP is involved in the regulation of the biological clock.[11]

Cardiovascular System

PACAP(1-27) is a potent vasodilator.[2] It is localized in nerve fibers innervating blood vessels and induces vasodilation in various vascular beds, including the brachial artery in healthy men.[1] This vasodilatory effect can lead to skin flushing and an increase in body temperature when administered intravenously.[7] PACAP also has various functions within the heart, where both the peptide and its receptors are present.[2]

Endocrine System

PACAP(1-27) plays a significant role in regulating hormone secretion:

-

Insulin Secretion: PACAP stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner, primarily through a cAMP-mediated mechanism.[1][9]

-

Pituitary Hormone Release: As its name suggests, PACAP stimulates the release of hormones from the anterior pituitary gland.[3]

-

Adrenal Gland: It is involved in the secretion of catecholamines from the adrenal medulla.[11]

Gastrointestinal System

Within the gastrointestinal tract, PACAP(1-27) regulates motility, secretion, and blood flow.[9][14] It can cause relaxation of the lower esophageal sphincter and influence gastric acid secretion.[14]

Respiratory System

PACAP(1-27) is present in nerves around bronchial and vascular smooth muscle in the airways and has bronchodilatory effects.[15][16] In human bronchial epithelial cells, it can induce chloride secretion.[17]

Quantitative Data from Human Studies

| Parameter | Value/Effect | Experimental Context | Reference |

| PACAP(1-27) Infusion Rate (tolerable) | ~3.5 pmol · min⁻¹ · kg⁻¹ | Intravenous infusion in healthy human volunteers. Higher doses cause intense skin flushing. | [1] |

| Intrarectal Body Temperature Change | +1.2°C to +2.4°C | Intravenous infusion of PACAP(1-27) at concentrations from 7.5 to 30 pmol/kg b.w./h in humans. | [7] |

| Receptor Binding Affinity (Kd) | ~0.5 nM | Binding of PACAP(1-27) to the human PAC1 receptor. | [6] |

| Receptor Binding Affinity (VIP vs. PACAP) | >1000-fold lower for VIP | Comparison of VIP and PACAP(1-27) affinity for the human PAC1 receptor. | [6] |

| IC50 for Receptor Antagonism | 3 nM (rat PAC1), 2 nM (rat VPAC1), 5 nM (human VPAC2) | PACAP(1-27) acting as a PACAP receptor antagonist. | [18] |

| Circulating PACAP Levels | <10 pmol/l | Basal circulating levels in healthy humans. | [1] |

Experimental Protocols

In Vivo Infusion of PACAP(1-27) in Humans

Objective: To assess the in vivo vascular effects of PACAP(1-27) in humans.

Methodology:

-

Subject Recruitment: Healthy volunteers are recruited for the study.

-

Preparation: A continuous infusion of sterile PACAP(1-27) is prepared, diluted in 2% human serum albumin.

-

Administration: Following a 15-minute basal period, subjects receive a continuous intravenous infusion of PACAP(1-27) at varying concentrations (e.g., 7.5, 15, 30, 100 pmol/kg b.w./h).

-

Monitoring: Intrarectal body temperature is measured at defined time points throughout the infusion.

-

Blood Sampling: After the experiment, venous blood is collected, centrifuged, and the plasma is stored at -20°C for further analysis.

Source: Adapted from a study on the vascular effects of PACAP in human skin.[7]

Experimental Workflow Diagram

Caption: In vivo PACAP(1-27) infusion workflow.

Measurement of PACAP Levels in Human Plasma

Objective: To quantify the concentration of PACAP in human plasma samples.

Methodology (ELISA):

-

Sample Collection: Blood samples are collected from subjects, typically in the morning after fasting.

-

Plasma Preparation: Samples are centrifuged at 3500 rpm for 15 minutes. The plasma is then extracted and stored at -80°C until analysis.

-

ELISA Procedure: A double-antibody sandwich ELISA immunoassay specific for PACAP is used.

-

The optimal sample volume is determined through dilution tests.

-

All measurements are performed in duplicate.

-

A standard curve is generated using known concentrations of synthetic PACAP.

-

The absorbance is read, and the concentration of PACAP in the samples is calculated based on the standard curve.

-

Source: Adapted from studies measuring PACAP levels in human plasma.[19][20]

In Vitro Studies on Human Bronchial Smooth Muscle

Objective: To investigate the relaxant effect of PACAP(1-27) on human bronchial smooth muscle.

Methodology:

-

Tissue Preparation: Human bronchial tissue is obtained and prepared for in vitro experiments.

-

Precontraction: The bronchial smooth muscle is precontracted with an agent such as carbachol (e.g., 0.1 µM).

-

Drug Administration: Cumulative or non-cumulative concentrations of PACAP(1-27) are added to the tissue bath.

-

Measurement of Relaxation: The relaxation of the smooth muscle is measured and recorded.

-

Data Analysis: Concentration-response curves are generated to determine the potency and maximum relaxant effect.

Source: Adapted from a study on the bronchodilatory effects of PACAP analogues.[16]

Conclusion

PACAP(1-27) is a critical endogenous peptide with a wide array of functions in human physiology. Its actions are mediated through a well-defined set of receptors and intracellular signaling pathways, leading to diverse effects across multiple organ systems. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals. A deeper understanding of the endogenous roles of PACAP(1-27) will be instrumental in exploring the therapeutic potential of targeting the PACAP system for a variety of pathological conditions, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions. Further research is warranted to fully elucidate the complex and nuanced roles of this fascinating neuropeptide in human health and disease.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Frontiers | Protective Effects of PACAP in Peripheral Organs [frontiersin.org]

- 3. d-nb.info [d-nb.info]

- 4. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Pituitary Adenylate Cyclase Activating Polypeptide: An Important Vascular Regulator in Human Skin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]

- 11. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. View of VIP and PACAP receptors in GtoPdb v.2023.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 13. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Physiological and Pathological Processes within the Gastrointestinal Tract: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. Long-lasting smooth-muscle relaxation by a novel PACAP analogue in human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Technical Guide: Expression of PACAP (1-27) in Rat Peripheral Tissues

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expression of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-27) in the peripheral tissues of rats. It summarizes quantitative data, outlines common experimental protocols for its detection, and visualizes key biological and methodological pathways.

Quantitative Expression Data

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) exists in two primary amidated forms: a 38-amino acid version (PACAP-38) and a shorter 27-amino acid form (PACAP-27).[1] Studies consistently show that PACAP-38 is the predominant form in most mammalian peripheral tissues.[1][2] PACAP-27, while biologically active, generally constitutes a minor fraction of the total PACAP immunoreactivity.[3][4]

The following table summarizes the quantitative distribution of both PACAP-27 and its more abundant counterpart, PACAP-38, in various rat peripheral tissues as determined by radioimmunoassay (RIA).

Table 1: Concentration of PACAP-27 and PACAP-38 in Rat Peripheral Tissues (pmol/g wet tissue)

| Tissue | PACAP-27 Concentration (pmol/g) | PACAP-38 Concentration (pmol/g) | Reference |

| Hypothalamus * | 12.6 ± 1.8 | 380 ± 34 | [5] |

| Testis | ~0.05 (Calculated as 1/600 of PACAP-38) | High Abundance (~30 pmol/g estimated) | [4] |

| Adrenal Gland | Not explicitly quantified, minor component | Second highest peripheral concentration | [3][6] |

| Stomach | Not explicitly quantified, minor component | Detected, concentration greater than lower gut | [3][4] |

| Duodenum | Not explicitly quantified, minor component | Detected, concentration greater than lower gut | [3][4] |

| Jejunum | Not explicitly quantified, minor component | Detected, concentration greater than lower gut | [3][4] |

| Ovary | Not explicitly quantified | Not a significant amount | [4][7] |

| Placenta | Gene expression confirmed | Gene expression confirmed | [8][9] |

Note: The hypothalamus, a central tissue, is included for reference as it contains the highest known concentrations of both PACAP isoforms and is the only tissue where PACAP-27 has been consistently quantified.[5] In peripheral tissues, PACAP-27 is described as a "minor portion of total PACAP immunoreactivity."[3][4]

Experimental Protocols

The quantification of PACAP-27 and the analysis of its gene expression in rat tissues involve several key methodologies.

Radioimmunoassay (RIA) for PACAP Peptide Quantification

RIA is the primary method used for the specific quantification of PACAP-27 and PACAP-38 peptides in tissue extracts.

Methodology:

-

Tissue Extraction:

-

Peripheral tissues are collected from rats and immediately frozen.

-

Tissues are boiled in water or acid (e.g., 2N acetic acid) to inactivate proteases and then homogenized.

-

The homogenate is centrifuged at high speed, and the supernatant containing the peptides is collected and lyophilized.

-

-

Antibody and Tracer:

-

Assay Procedure:

-

The tissue extract (or PACAP-27 standard) is incubated with the specific PACAP-27 antibody and a fixed amount of [125I]PACAP-27 tracer.

-

The mixture is incubated to allow competitive binding to reach equilibrium.

-

An anti-rabbit IgG serum is added to precipitate the antibody-bound PACAP (both labeled and unlabeled).

-

The mixture is centrifuged, the supernatant is decanted, and the radioactivity of the resulting pellet is measured using a gamma counter.

-

-

Quantification:

-

A standard curve is generated using known concentrations of synthetic PACAP-27.

-

The concentration of PACAP-27 in the tissue samples is determined by comparing the level of radioactivity in the sample pellets to the standard curve.

-

RT-PCR and Northern Blot for PACAP Gene Expression

To determine if the gene encoding the PACAP precursor is expressed in a given tissue, Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Northern Blot analysis are employed.[7][8]

Methodology:

-

RNA Extraction:

-

Total RNA is isolated from fresh or frozen rat peripheral tissues using standard methods (e.g., guanidinium thiocyanate-phenol-chloroform extraction).

-

For Northern blotting, poly(A)+ RNA (mRNA) is often purified from the total RNA to increase sensitivity.

-

-

Northern Blot Analysis:

-

The extracted RNA is separated by size via formaldehyde agarose gel electrophoresis.

-

The separated RNA is transferred and cross-linked to a nylon membrane.

-

The membrane is hybridized with a radiolabeled cDNA probe specific to the rat PACAP gene (Adcyap1).

-

The membrane is washed to remove the unbound probe and exposed to X-ray film. The presence of a band of the expected size (~2.7 kb) indicates the expression of PACAP mRNA.[5]

-

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

-

Total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

The resulting cDNA serves as a template for PCR amplification using primers designed to be specific for the rat PACAP gene.

-

The PCR products are analyzed by gel electrophoresis. The presence of a DNA band of the expected size confirms the expression of the PACAP gene in the tissue.

-

Visualization of Pathways and Workflows

PACAP Signaling Pathway

PACAP mediates its effects by binding to three G protein-coupled receptors: the PAC1 receptor, which is specific to PACAP, and the VPAC1 and VPAC2 receptors, which bind PACAP and Vasoactive Intestinal Peptide (VIP) with similar affinity.[10][11] The primary signaling cascades involve the activation of adenylyl cyclase and phospholipase C.

Caption: PACAP signaling through the PAC1 receptor activates Gs and Gq proteins.

Experimental Workflow for PACAP Quantification

The following diagram illustrates a standard workflow for quantifying PACAP peptide levels in rat peripheral tissues using radioimmunoassay.

References

- 1. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Physiological and Pathological Processes within the Gastrointestinal Tract: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pituitary Adenylate Cyclase Activating Polypeptide: An Important Vascular Regulator in Human Skin in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue distribution of PACAP as determined by RIA: highly abundant in the rat brain and testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Expression of PACAP and its type-I receptor isoforms in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pituitary adenylate cyclase-activating polypeptide (PACAP) and PACAP-receptor type 1 expression in rat and human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide on the Evolutionary Conservation of PACAP (1-27)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with a remarkable degree of evolutionary conservation, particularly its N-terminal 27 amino acid fragment, PACAP (1-27). This high level of conservation across diverse vertebrate species underscores its critical physiological roles, which are mediated through high-affinity interactions with a specific set of G protein-coupled receptors. This technical guide provides a comprehensive overview of the evolutionary conservation of PACAP (1-27), detailing its amino acid sequence homology, receptor binding affinities, and the conserved signaling pathways it activates. Furthermore, this document offers detailed experimental protocols for key assays used to study PACAP, intended to serve as a valuable resource for researchers in the field.

Evolutionary Conservation of the PACAP (1-27) Amino Acid Sequence

The amino acid sequence of PACAP (1-27) is exceptionally well-preserved throughout vertebrate evolution, indicating strong negative selective pressure against mutations. This conservation is a testament to the indispensable functions of this peptide. In all mammalian species studied to date, the sequence of PACAP (1-27) is 100% identical.[1][2][3] Minor variations are observed in non-mammalian vertebrates, typically involving only a few amino acid substitutions that do not significantly alter the peptide's biological activity.[2][3][4][5]

For instance, chicken PACAP (1-27) differs by a single amino acid, while fish species such as salmon may have a few substitutions.[4][5] Despite these minor differences, the core sequence responsible for receptor binding and activation remains largely intact, highlighting its functional importance over hundreds of millions of years of evolution.[4][5]

Table 1: Amino Acid Sequence Alignment of PACAP (1-27) Across Various Vertebrate Species

| Species | Amino Acid Sequence (1-27) | % Identity to Human |

| Human | HSDGIFTDSYSRYRKQMAVKKYLAAVLG | 100% |

| Ovine | HSDGIFTDSYSRYRKQMAVKKYLAAVLG | 100% |

| Rat | HSDGIFTDSYSRYRKQMAVKKYLAAVLG | 100% |

| Mouse | HSDGIFTDSYSRYRKQMAVKKYLAAVLG | 100% |

| Chicken | HS DGIFTDSYSRYRKQMAVKKYLAAVLG | 96.3% |

| Frog (Xenopus) | HSDGIFTDSYSRYRKQMAVKKYLAAVLG | 100% |

| Salmon | HSDGIFTDSYSRYRKQMAVKKYLS AVLG | 96.3% |

| Sturgeon | HSDGIFTDSYSRYRKQ MAVKKYLAAVLG | 96.3% |

| Stargazer/Flounder/Halibut | HSDGIFTDSYSRYRKQMAVKK YLAAVLG | 96.3% |

| Tunicate | HSDGIFTDSYSRYRKQMAVKKYLAAVL | 92.6% (naturally truncated) |

Note: Amino acid differences from the human sequence are highlighted in bold.

Receptor Binding Affinity and Specificity

PACAP exerts its biological effects by binding to three main G protein-coupled receptors (GPCRs) of the class B secretin-like family: the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R).[6] PACAP (1-27) exhibits high affinity for all three receptors. However, the PAC1R is considered the specific PACAP receptor, as it binds PACAP with 100- to 1000-fold higher affinity than VIP.[7] In contrast, VPAC1R and VPAC2R bind both PACAP and VIP with similarly high affinities.[6]

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity. The high affinity of PACAP for its receptors is a conserved feature across species.

Table 2: Receptor Binding Affinities (Kd) of PACAP and Related Peptides

| Ligand | Receptor | Species | Kd (nM) |

| PACAP (1-27) | PAC1R | Rat | ~0.5 |

| PACAP (1-38) | PAC1R | Rat | ~0.5 |

| VIP | PAC1R | Rat | >500 |

| PACAP (1-27) | VPAC1R | Rat | ~0.5 |

| PACAP (1-38) | VPAC1R | Rat | ~0.5 |

| VIP | VPAC1R | Rat | ~0.5 |

| PACAP (1-27) | VPAC2R | Human | ~5 |

| PACAP (1-38) | VPAC2R | Human | ~1 |

| VIP | VPAC2R | Human | ~2 |

Note: Kd values are approximate and can vary depending on the experimental conditions and tissue/cell type used.[8][9]

Conserved Signaling Pathways

Upon binding to its receptors, PACAP initiates a cascade of intracellular signaling events that are highly conserved across species. The PAC1R, being the primary receptor for PACAP, can couple to multiple G proteins, predominantly Gs and Gq. This dual coupling allows PACAP to activate two major signaling pathways:

-

Adenylyl Cyclase (AC) / Cyclic AMP (cAMP) / Protein Kinase A (PKA) Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression and cellular function.

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Coupling to the Gq alpha subunit activates Phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for processes such as neurotransmitter release and cell differentiation.

Furthermore, PACAP-induced signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK). ERK activation is a point of convergence for both the cAMP/PKA and PLC/PKC pathways and plays a significant role in cell proliferation, differentiation, and survival.

Caption: PACAP (1-27) Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay for PAC1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled PACAP (1-27) for the PAC1 receptor.

Materials:

-

Cell membranes expressing the PAC1 receptor (e.g., from transfected CHO-K1 cells).

-

Radioligand: 125I-PACAP (1-27) (specific activity ~2000 Ci/mmol).

-

Unlabeled PACAP (1-27) for competition.

-

Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.[1]

-

Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.[1]

-

GF/B filter plates (pre-coated with 0.3% polyethyleneimine).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare cell membranes expressing the PAC1 receptor.[1]

-

In a 96-well plate, add 50 µL of binding buffer containing various concentrations of unlabeled PACAP (1-27) (e.g., 10⁻¹² to 10⁻⁶ M). For total binding wells, add 50 µL of binding buffer without competitor. For non-specific binding wells, add a high concentration of unlabeled PACAP (1-27) (e.g., 1 µM).

-

Add 50 µL of 125I-PACAP (1-27) to all wells at a final concentration of ~0.2 nM.[1]

-

Add 100 µL of the cell membrane preparation (5-20 µg of protein) to each well.

-

Incubate the plate at 30°C for 2 hours with gentle shaking.[1]

-

Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.[1]

-

Dry the filter plate at 37°C for 2 hours.[1]

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined using non-linear regression analysis (e.g., using GraphPad Prism). The Ki (dissociation constant of the inhibitor) can then be calculated using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

PACAP-Stimulated cAMP Accumulation Assay (HTRF)

This protocol outlines the measurement of intracellular cAMP levels in response to PACAP (1-27) stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Cells expressing the PAC1 receptor (e.g., HEK293 cells).

-

PACAP (1-27).

-

Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).[1]

-

HTRF cAMP assay kit (e.g., from PerkinElmer or Cisbio), containing cAMP-d2 conjugate and anti-cAMP-cryptate antibody.

-

384-well low-volume white plates.

-

HTRF-compatible microplate reader.

Procedure:

-

Seed cells in a 384-well plate and grow to confluency.

-

On the day of the assay, remove the culture medium and add 5 µL of assay buffer containing different concentrations of PACAP (1-27) to the wells.

-

Incubate the plate at 37°C for 30 minutes.[1]

-

Add 5 µL of the cAMP-d2 conjugate solution to each well.

-

Add 5 µL of the anti-cAMP-cryptate antibody solution to each well.

-

Incubate the plate at room temperature for 1 hour in the dark.

-

Measure the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm) using a compatible plate reader.

-

The ratio of the fluorescence signals (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced. A standard curve with known cAMP concentrations should be run in parallel to quantify the results.

Western Blot Analysis of PACAP-Induced ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) in response to PACAP (1-27) stimulation by Western blotting.

Materials:

-

PC12 cells or other suitable cell line.

-

PACAP (1-27).

-

Serum-free culture medium.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Plate PC12 cells and grow to 70-80% confluency.

-

Serum-starve the cells for at least 4 hours prior to stimulation.

-

Treat the cells with various concentrations of PACAP (1-27) for different time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins (20-30 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Conclusion

The remarkable evolutionary conservation of PACAP (1-27) across a wide range of vertebrate species highlights its fundamental importance in physiology. Its highly conserved amino acid sequence, coupled with the conserved high-affinity binding to its receptors and the subsequent activation of conserved signaling pathways, makes it a compelling target for therapeutic development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted roles of this intriguing neuropeptide. A thorough understanding of the structure-function relationships and signaling mechanisms of PACAP (1-27) will undoubtedly pave the way for novel therapeutic strategies for a variety of human diseases.

References

- 1. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sdbonline.org [sdbonline.org]

- 8. revvity.com [revvity.com]

- 9. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PACAP(1-27) In Vitro Bioassays in Rat Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for conducting in vitro bioassays to assess the biological activity of Pituitary Adenylate Cyclase-Activating Polypeptide (1-27) (PACAP(1-27)) using various rat cell lines. The protocols outlined below are essential for studying the peptide's mechanism of action and for the screening and development of novel PACAP receptor agonists and antagonists.

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms, PACAP(1-38) and the N-terminal fragment PACAP(1-27).[1][2] PACAP(1-27) exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors VPAC1 and VPAC2.[1][3] PAC1R binds PACAP with much higher affinity than VIP, making it the specific receptor for PACAP.[4] Activation of these receptors triggers downstream signaling cascades, most notably the adenylyl cyclase and phospholipase C pathways, leading to changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, and the activation of protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[4][5]

The following protocols describe methods to quantify the bioactivity of PACAP(1-27) in well-established rat cell models, including the PC12 pheochromocytoma cell line and primary neuronal cultures.

Key Signaling Pathways of PACAP(1-27)